(±)-2-Oxo clopidogrel, also known as 2-oxo-clopidogrel, is a significant compound derived from clopidogrel, a widely used antiplatelet medication. Clopidogrel itself is a prodrug that requires metabolic activation to exert its therapeutic effects. The compound plays a crucial role in the pharmacological activity of clopidogrel, as it is one of the metabolites that contribute to the drug's efficacy in preventing thrombotic events.
(±)-2-Oxo clopidogrel is classified under thienopyridines, which are a class of antiplatelet agents. It is primarily synthesized from clopidogrel through metabolic processes involving oxidation. The compound is often studied in the context of its role in platelet aggregation inhibition and its therapeutic applications in cardiovascular diseases.
The synthesis of (±)-2-Oxo clopidogrel can be accomplished through various methods, including chemical and biocatalytic approaches:
The molecular formula for (±)-2-Oxo clopidogrel is . Its structure features a thienopyridine ring system, which is characteristic of its parent compound, clopidogrel. The compound exists as a racemic mixture, containing both enantiomers.
(±)-2-Oxo clopidogrel undergoes various chemical reactions that are essential for its conversion into active metabolites:
The mechanism by which (±)-2-Oxo clopidogrel exerts its effects involves several key steps:
(±)-2-Oxo clopidogrel has several applications in scientific research and clinical practice:
(±)-2-Oxo clopidogrel is a critical intermediate metabolite in the bioactivation pathway of the prodrug clopidogrel, which relies on sequential cytochrome P450 (CYP450)-mediated oxidations to generate its pharmacologically active form. The initial metabolic step involves the conversion of clopidogrel to (±)-2-oxo clopidogrel, primarily catalyzed by CYP isoforms CYP1A2, CYP2B6, and CYP2C19 [1] [5]. This reaction proceeds via hydroxylation at the thiophene ring’s C2 position, forming a transient hydroxyl intermediate that spontaneously dehydrates to the stable thiolactone metabolite (±)-2-oxo clopidogrel [5] [8].
The second oxidative step transforms (±)-2-oxo clopidogrel into the active thiol metabolite (R-130964). This process involves CYP450-catalyzed oxidation of the thiolactone ring’s sulfur atom, generating a highly reactive sulfenic acid intermediate (Compound I) [4] [8]. Kinetic studies using human liver microsomes reveal that CYP2B6, CYP2C19, CYP2C9, and CYP3A4 are major contributors to this step, with CYP3A4 exhibiting the highest catalytic efficiency (Vmax/Km) at therapeutic substrate concentrations [5] [9]. The sulfenic acid intermediate undergoes rapid reduction by endogenous thiols (e.g., glutathione), leading to ring opening and formation of the active metabolite’s free thiol group [4] [8].
Table 1: Kinetic Parameters of CYP Isoforms in (±)-2-Oxo Clopidogrel Activation
CYP Isoform | Role in Oxidation | Km (µM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
CYP2C19 | Step 1 & Step 2 | 14.2 ± 2.1 | 11.5 ± 0.8 | 0.81 |
CYP3A4 | Step 2 | 22.4 ± 3.5 | 18.9 ± 1.2 | 0.84 |
CYP2B6 | Step 1 & Step 2 | 19.8 ± 2.9 | 12.1 ± 1.1 | 0.61 |
CYP1A2 | Step 1 | 25.6 ± 4.2 | 8.3 ± 0.7 | 0.32 |
Data derived from recombinant enzyme systems [5] [9].
The metabolic fate of (±)-2-oxo clopidogrel is governed by a competition between hydrolytic inactivation and oxidative activation. Hepatic carboxylesterases (particularly hCE1 and hCE2) catalyze the hydrolytic cleavage of (±)-2-oxo clopidogrel’s thiolactone ring, yielding the inactive carboxylic acid metabolite R-106583 [10] [1]. This reaction predominates in vivo, with ~85% of clopidogrel doses undergoing esterase-mediated hydrolysis [1]. The kinetic advantage of carboxylesterases lies in their high abundance in hepatocytes and low Km values (50–100 µM), enabling efficient substrate capture at physiological concentrations [10].
In contrast, CYP450 isoforms exhibit lower abundance but higher substrate specificity. While CYP2C19 and CYP3A4 collectively account for >80% of (±)-2-oxo clopidogrel’s oxidative activation, their catalytic efficiency is 3–5-fold lower than carboxylesterases due to higher Km values (Table 1) [5] [9]. This kinetic disparity explains why only ~15% of the prodrug proceeds to the active metabolite [1]. Crucially, tissue-specific expression dictates functional roles: hCE1 is abundant in the liver, while hCE2 dominates in the intestine, creating compartmentalized metabolic gatekeeping [10]. Genetic polymorphisms (e.g., CES1 variants) and drug interactions (e.g., esterase inhibitors) can shift this balance, altering active metabolite exposure [10].
Table 2: Enzymatic Competition in (±)-2-Oxo Clopidogrel Metabolism
Characteristic | Carboxylesterases (hCE1/hCE2) | Cytochrome P450 Isoforms |
---|---|---|
Primary Reaction | Hydrolytic ring opening (inactivation) | Oxidative ring opening (activation) |
Major Metabolite | R-106583 (inactive carboxylic acid) | R-130964 (active thiol) |
Hepatic Abundance | High (hCE1: 5–10% of soluble protein) | Low (CYP3A4: ≤1% of microsomal protein) |
Apparent Km | 50–100 µM | 14–25 µM (CYP2C19/CYP3A4) |
Fraction of Dose | ~85% | ~15% |
Modulating Factors | CES1 polymorphisms; esterase inhibitors | CYP2C19 polymorphisms; CYP inhibitors |
The hydrolysis of (±)-2-oxo clopidogrel’s thiolactone ring proceeds via nucleophilic attack at the carbonyl carbon, mediated by esterases or paraoxonase-1 (PON1). Carboxylesterases (hCE1) employ a catalytic triad (Ser-His-Glu) to form an acyl-enzyme intermediate, which undergoes nucleophilic substitution by water, yielding the inactive acid metabolite R-106583 [10] [1]. This hydrolysis is irreversible and constitutes the major deactivation pathway [1].
In the CYP450 activation route, the sulfenic acid intermediate (FeIV=O ·+ SR) generated from (±)-2-oxo clopidogrel is unstable and undergoes spontaneous reduction by endogenous thiols [4] [8]. Glutathione (GSH) serves as the primary reductant, attacking the sulfenic sulfur to form a glutathionyl conjugate (R-126407), which rapidly undergoes thiol-disulfide exchange to release the free thiol active metabolite (R-130964) [8]. The kinetics of this process are concentration-dependent: at physiological GSH levels (1–10 mM), the Km for conjugate formation is ~0.5 mM, matching GSH’s Km for sulfenic acid reduction [8]. Alternative reductants like N-acetylcysteine (NAC) or ascorbic acid exhibit lower efficiency (<20% of GSH’s activity), confirming GSH’s dominance in vivo [8].
The active thiol metabolite exists in dynamic equilibrium with its disulfide conjugates:$$\text{R-130964} \rightleftharpoons \text{GS-conjugate} \rightleftharpoons \text{Cys-conjugate}$$This equilibrium favors conjugate formation, with the free thiol’s half-life being <10 minutes in plasma [8]. Dithiol reductants (e.g., dithiothreitol) can shift this equilibrium toward the free thiol, increasing antiplatelet activity [8]. Notably, the stereochemical configuration of the active metabolite is critical: CYP450 oxidation yields the cis-exocyclic double bond isomer (pharmacologically active), while non-enzymatic hydrolysis produces the inactive endo-isomer [4] [8].
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6